(1Z)-N'-Cyano(phenyl)ethanimidamide
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Overview
Description
(1Z)-N’-Cyano(phenyl)ethanimidamide is an organic compound that belongs to the class of imidamides It is characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to an ethanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-Cyano(phenyl)ethanimidamide can be achieved through several synthetic routes. One common method involves the reaction of phenylacetonitrile with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product.
Another approach involves the reaction of benzyl cyanide with ammonium formate in the presence of a catalyst such as palladium on carbon. This method provides a high yield of (1Z)-N’-Cyano(phenyl)ethanimidamide under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of (1Z)-N’-Cyano(phenyl)ethanimidamide can be scaled up using continuous flow reactors. This allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-Cyano(phenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of phenylethylamine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of phenylethylamine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1Z)-N’-Cyano(phenyl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as an anticonvulsant and antidepressant agent.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (1Z)-N’-Cyano(phenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetonitrile: Similar in structure but lacks the imidamide group.
Benzyl Cyanide: Contains a cyano group but differs in the position of the phenyl group.
Phenylethylamine: Lacks the cyano group but shares the phenyl and ethylamine backbone.
Uniqueness
(1Z)-N’-Cyano(phenyl)ethanimidamide is unique due to the presence of both the cyano and imidamide groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
N'-cyano-2-phenylethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-12-9(11)6-8-4-2-1-3-5-8/h1-5H,6H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKRVRXQCRLMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NC#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507002 |
Source
|
Record name | (1Z)-N'-Cyano(phenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73077-49-3 |
Source
|
Record name | (1Z)-N'-Cyano(phenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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